molecular formula C22H21FN6OS B2683330 N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-95-4

N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2683330
CAS No.: 863459-95-4
M. Wt: 436.51
InChI Key: LVLMBPQLBVTUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidine ring might be formed through a cyclization reaction . The butylphenyl and fluorophenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring is a heterocyclic ring containing nitrogen atoms , which could potentially participate in hydrogen bonding or other intermolecular interactions.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other properties .

Scientific Research Applications

Radioligand Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with potential applications in radioligand imaging for positron emission tomography (PET). DPA-714, a compound within this series, features a fluorine atom allowing for labeling with fluorine-18 and in vivo imaging. This advancement in radioligand synthesis underscores the potential of such compounds in medical imaging and diagnostics (Dollé et al., 2008).

Molecular Probing for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), serving as molecular probes. These derivatives have been modified to include various functional groups, facilitating further pharmacological studies and potential therapeutic applications (Kumar et al., 2011).

Antimicrobial and Antiasthma Agents

Compounds based on the triazolo[1,5-c]pyrimidine scaffold have been investigated for their potential as antimicrobial and antiasthma agents. These studies reveal the versatility of the triazolo[1,5-c]pyrimidine core in developing novel therapeutic agents with targeted biological activities (Medwid et al., 1990).

Anticancer and Antimicrobial Activities

Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds in addressing resistant microbial strains. Furthermore, modifications of related compounds have shown remarkable anticancer effects and reduced toxicity, indicating their utility in cancer therapy (Farghaly & Hassaneen, 2013; Wang et al., 2015).

Antitumor and Antimicrobial Synthesis

The synthesis of N-arylpyrazole-containing enaminones and their reactions to yield various derivatives have shown promising antitumor and antimicrobial activities. This research emphasizes the role of chemical synthesis in developing new therapeutic agents with potential applications in treating cancer and infections (Riyadh, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic properties, while later research could explore potential uses .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-2-3-4-15-5-9-17(10-6-15)26-19(30)13-31-22-20-21(24-14-25-22)29(28-27-20)18-11-7-16(23)8-12-18/h5-12,14H,2-4,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLMBPQLBVTUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.